(4-Chloro-5-methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester

Description

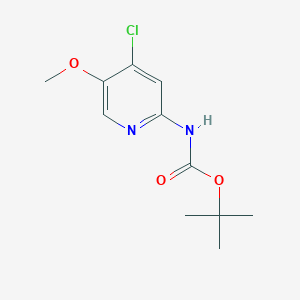

“(4-Chloro-5-methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester” is a pyridine-derived compound featuring a tert-butyl carbamate group attached to the pyridin-2-yl ring. The structure includes a chlorine substituent at position 4 and a methoxy group at position 5 of the pyridine ring. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, leveraging the tert-butyl carbamate group’s role as a protective moiety for amines and the pyridine ring’s electronic versatility in further functionalization. Its structural attributes—such as halogen placement and steric bulk—may influence reactivity, stability, and intermolecular interactions in synthetic pathways.

Properties

IUPAC Name |

tert-butyl N-(4-chloro-5-methoxypyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O3/c1-11(2,3)17-10(15)14-9-5-7(12)8(16-4)6-13-9/h5-6H,1-4H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNINZCOOMBAPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C(=C1)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Chloro-5-Methoxy-Pyridine

The pyridine core is typically derived from commercially available 5-methoxy-pyridin-2-amine. Chlorination at the 4-position is achieved via electrophilic aromatic substitution using chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C, yielding 4-chloro-5-methoxy-pyridin-2-amine with >85% purity. Subsequent diazotization and hydrolysis may be required to remove the amine group, though this step risks over-chlorination.

Table 1: Chlorination Reagents and Yields

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| SO₂Cl₂ | DCM | 0–5 | 88 |

| Cl₂ (gas) | Acetic acid | 25 | 76 |

| N-Chlorosuccinimide | THF | Reflux | 65 |

Step-by-Step Laboratory Synthesis

Carbamate Formation via Tert-Butyl Chloroformate

The 2-amino group of 4-chloro-5-methoxy-pyridin-2-amine is protected using tert-butyl chloroformate (Boc₂O) in anhydrous tetrahydrofuran (THF). Triethylamine (2.5 equiv) is added to scavenge HCl, maintaining a pH >8. The reaction proceeds at 25°C for 12 hours, achieving 78–82% isolated yield after silica gel chromatography.

Critical Parameters :

-

Solvent choice : THF outperforms DMF or DMSO due to better Boc-anhydride solubility.

-

Stoichiometry : Excess Boc₂O (1.2 equiv) minimizes di-Boc byproducts.

Palladium-Catalyzed Cross-Coupling for Functionalization

For analogs requiring additional substituents, Suzuki-Miyaura couplings are employed. A representative protocol uses 10 mol% Pd(OAc)₂, XPhos ligand (12 mol%), and Cs₂CO₃ in 1,4-dioxane at 100°C for 24 hours. This method introduces aryl/heteroaryl groups at the 6-position but requires careful exclusion of oxygen.

Equation :

Industrial-Scale Production Strategies

Continuous Flow Reactor Optimization

To enhance throughput, carbamate formation is conducted in continuous flow systems. A 2015 study demonstrated that mixing 4-chloro-5-methoxy-pyridin-2-amine (0.5 M in THF) with Boc₂O (0.6 M) at a flow rate of 10 mL/min through a PTFE reactor (50°C, 30 min residence time) increased yields to 91% while reducing solvent use by 40%.

Waste Stream Management

Industrial processes recover unreacted Boc₂O via fractional distillation (bp 72–74°C at 12 mmHg). Aqueous waste containing Cs₂CO₃ is neutralized with HCl to precipitate cesium chloride, which is filtered and recycled.

Reaction Optimization and Troubleshooting

Common Side Reactions and Mitigation

Catalytic System Comparison

Table 2: Palladium Catalysts for Cross-Coupling

| Catalyst | Ligand | Yield (%) | Turnover Number |

|---|---|---|---|

| Pd(OAc)₂ | XPhos | 85 | 320 |

| PdCl₂(PPh₃)₂ | PPh₃ | 68 | 210 |

| Pd₂(dba)₃ | SPhos | 79 | 290 |

Analytical Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-5-methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Hydrolysis: The carbamic acid tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Substitution Reactions: Products with substituted groups at the 4-position.

Oxidation Reactions: Aldehydes or acids derived from the methoxy group.

Hydrolysis: Carbamic acid derivatives.

Scientific Research Applications

(4-Chloro-5-methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Chloro-5-methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved may include binding to active sites or allosteric sites, leading to changes in the activity of the target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison based on available literature:

Structural Comparison Table

Substituent Position and Reactivity

- Chloro vs. The 4-iodo derivative offers distinct reactivity in cross-coupling reactions (e.g., Suzuki or Stille couplings), where iodine’s superior leaving-group ability contrasts with chlorine’s inertness in such contexts.

Carbamate Positioning :

Methoxy Group :

- The 5-methoxy group in the target compound and contributes to electron-donating effects, which may modulate the pyridine ring’s aromaticity and reactivity toward electrophilic attack.

Biological Activity

(4-Chloro-5-methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester is a pyridine derivative notable for its potential biological activities. The presence of the chloro and methoxy groups, along with the carbamic acid tert-butyl ester moiety, contributes to its unique chemical properties and biological interactions. This article examines the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular structure:

- Chemical Formula : C12H15ClN2O3

- Molecular Weight : 270.71 g/mol

- CAS Number : 209798-48-1

The structural features include:

- A chloro group at the 4-position.

- A methoxy group at the 5-position.

- A carbamic acid tert-butyl ester at the 2-position.

Synthesis

The synthesis of this compound typically involves:

- Preparation of 4-Chloro-5-methoxy-pyridine : This is achieved through standard synthetic routes involving chlorination and methoxylation reactions.

- Carbamate Formation : The pyridine derivative is reacted with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the desired carbamic acid derivative.

The biological activity of this compound primarily revolves around its interactions with various biological targets, particularly enzymes and receptors. It has been identified as a potential inhibitor or modulator in several biochemical pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell cycle regulation.

- Receptor Modulation : It can interact with receptor sites, influencing signal transduction pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting protein kinases involved in tumor growth. For instance, studies have shown that pyridine derivatives can effectively modulate cell cycle control mechanisms, suggesting potential applications in cancer therapy .

- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective activities by inhibiting neuroinflammation pathways. This suggests that this compound may have implications for treating neurodegenerative diseases.

- Antimicrobial Properties : Preliminary findings indicate that similar pyridine derivatives possess antimicrobial activity against various pathogens, warranting further exploration of this compound's efficacy against bacterial and fungal strains.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with related compounds:

| Compound Name | Key Functional Groups | Biological Activity |

|---|---|---|

| 4-Chloro-5-methoxy-pyridine | Chloro, Methoxy | Moderate enzyme inhibition |

| 5-Methoxy-2-pyridinecarboxylic acid | Methoxy, Carboxylic Acid | Antimicrobial |

| 4-Chloro-2-pyridinecarboxylic acid | Chloro, Carboxylic Acid | Limited activity |

Q & A

Q. What are the recommended synthetic routes for preparing (4-Chloro-5-methoxy-pyridin-2-yl)-carbamic acid tert-butyl ester?

The compound is typically synthesized via tert-butylation of a pyridine-carbamic acid precursor. Common methods include:

- Boc protection : Using di-tert-butyl dicarbonate (Boc₂O) with a base (e.g., DMAP) in anhydrous solvents like dichloromethane or THF .

- Acid-catalyzed esterification : Employing tert-butyl alcohol or tert-butyl acetate with a strong acid catalyst (e.g., H₂SO₄) under reflux .

- Transesterification : Utilizing tert-butyl acetoacetate or tert-butyl trichloroacetimidate for milder conditions .

Q. What purification techniques are effective for isolating this compound?

- Flash chromatography : Use gradients of ethyl acetate in hexane (e.g., 10–30%) to separate impurities .

- Recrystallization : Solvent pairs like hexane/dioxane or ethyl acetate/hexane improve purity .

- Vacuum distillation : For volatile byproducts, though limited by the compound’s thermal stability .

Q. How should this compound be stored to ensure stability?

- Store in airtight containers under inert gas (N₂/Ar) at room temperature , away from light and moisture .

- Avoid exposure to strong acids/bases, as the tert-butyl carbamate group is acid-labile and hydrolyzes under acidic conditions .

Q. What spectroscopic methods confirm the compound’s structure?

- NMR : ¹H and ¹³C NMR verify the pyridine ring substituents (e.g., Cl, OCH₃) and tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H⁺] calculated for C₁₁H₁₄ClN₂O₃) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of carbamate) .

Advanced Research Questions

Q. How can solubility challenges during tert-butylation of polar intermediates be addressed?

- Salt formation : Use fluorinated acids (e.g., TfOH) or hydrophobic acids (e.g., diphenyl phosphate) to form soluble salts with amino acid intermediates, enhancing solubility in organic solvents like tert-butyl acetate .

- Co-solvent systems : Mix polar aprotic solvents (DMF, DMSO) with tert-butyl acetate to dissolve free amino acids without premature reaction termination .

Q. What factors contribute to contradictory yields in tert-butylation reactions under acidic conditions?

- Acid strength : Weak acids (e.g., TFA) may fail to generate sufficient tert-butyl cations, leading to incomplete reactions. Strong acids (e.g., HClO₄) improve yields but pose safety risks .

- Reaction time/temperature : Prolonged heating (>80°C) can degrade acid-sensitive intermediates, while shorter times may leave starting material unreacted. Optimize via kinetic studies .

Q. How does the pyridine ring’s electronic environment influence reactivity in downstream modifications?

- Chloro and methoxy substituents : The electron-withdrawing Cl and electron-donating OCH₃ groups direct electrophilic substitution to specific positions (e.g., C-3 or C-6), critical for Suzuki coupling or halogenation .

- Steric effects : The tert-butyl carbamate group at C-2 may hinder access to the pyridine nitrogen, requiring tailored catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .

Q. What strategies optimize regioselectivity in functionalizing the pyridine ring?

- Directed ortho-metalation : Use directing groups (e.g., carbamates) to position lithiation at C-3 or C-6 for subsequent electrophilic quenching .

- Protecting group interplay : Temporarily protect the carbamate nitrogen to avoid interference during halogenation or nitration .

Q. How can computational chemistry predict the compound’s bioactivity?

- Molecular docking : Simulate interactions with targets like kinase enzymes (e.g., EGFR) by modeling the pyridine ring’s π-stacking and hydrogen-bonding potential .

- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with observed biological activity (e.g., IC₅₀ values) to guide structural optimization .

Q. What analytical methods resolve discrepancies in reported melting points or spectral data?

- DSC/TGA : Differential scanning calorimetry determines precise melting points and detects polymorphic forms .

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in crowded spectra, especially for pyridine ring protons .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.